N-(3-acetylphenyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea
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Overview
Description
N-(3-acetylphenyl)-N’-(2,3-dihydro-1H-inden-5-yl)urea is an organic compound that belongs to the class of ureas This compound features a urea linkage between a 3-acetylphenyl group and a 2,3-dihydro-1H-inden-5-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 3-acetylphenyl isocyanate and 2,3-dihydro-1H-inden-5-amine.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used.
Procedure: The 3-acetylphenyl isocyanate is added dropwise to a solution of 2,3-dihydro-1H-inden-5-amine in the chosen solvent. The mixture is stirred at room temperature or slightly elevated temperatures (e.g., 40-50°C) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure N-(3-acetylphenyl)-N’-(2,3-dihydro-1H-inden-5-yl)urea.
Industrial Production Methods
While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the laboratory-scale synthesis for higher yields and purity. This could include:
Continuous Flow Synthesis: To enhance reaction efficiency and scalability.
Automated Reaction Monitoring: Using in-line spectroscopy to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The acetyl group can undergo oxidation to form carboxylic acids under strong oxidizing conditions.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, or halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
Catalysis: Potential use as a ligand in coordination chemistry for catalysis.
Materials Science: Incorporation into polymers to modify physical properties.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to the urea moiety, which is known to interact with various biological targets.
Medicine
Drug Development: Exploration as a scaffold for designing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
Polymer Additives: Use as an additive to enhance the properties of industrial polymers.
Mechanism of Action
The mechanism by which N-(3-acetylphenyl)-N’-(2,3-dihydro-1H-inden-5-yl)urea exerts its effects depends on its application. In biological systems, the urea group can form hydrogen bonds with amino acid residues in enzyme active sites, potentially inhibiting enzyme activity. The aromatic groups may also participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-N’-(2,3-dihydro-1H-inden-5-yl)urea:
N-(3-acetylphenyl)-N’-phenylurea: Lacks the indene moiety, which may affect its biological activity and material properties.
Uniqueness
N-(3-acetylphenyl)-N’-(2,3-dihydro-1H-inden-5-yl)urea is unique due to the combination of the acetylphenyl and indene groups, which confer distinct chemical and physical properties. This combination may enhance its potential as a versatile compound in various applications, from catalysis to drug development.
Properties
IUPAC Name |
1-(3-acetylphenyl)-3-(2,3-dihydro-1H-inden-5-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-12(21)14-5-3-7-16(10-14)19-18(22)20-17-9-8-13-4-2-6-15(13)11-17/h3,5,7-11H,2,4,6H2,1H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMQZGGLVOLDOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC3=C(CCC3)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49826006 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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